molecular formula C9H6BrNO B1528662 2-(2-Bromophenyl)-3-oxopropanenitrile CAS No. 301373-09-1

2-(2-Bromophenyl)-3-oxopropanenitrile

Cat. No. B1528662
CAS RN: 301373-09-1
M. Wt: 224.05 g/mol
InChI Key: PRNKQJJETBWDPX-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-3-oxopropanenitrile, also known as 2-bromo-3-oxopropanenitrile or 2-bromo-3-oxo-propanenitrile, is an organic compound with the chemical formula C7H5BrNO. It is a colorless liquid that is insoluble in water, but soluble in organic solvents. 2-bromo-3-oxopropanenitrile is a versatile reagent used in organic synthesis for a variety of applications.

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of organic synthesis often investigates compounds like 2-(2-Bromophenyl)-3-oxopropanenitrile for their potential as intermediates in the synthesis of more complex molecules. A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, showcases the significance of brominated compounds in pharmaceutical manufacturing and the challenges associated with their synthesis, including the need for safer, more cost-effective methods (Qiu et al., 2009).

Environmental Impact and Detection

Studies on the environmental impact of brominated compounds, including their occurrence, distribution, and potential toxicity, are crucial. For instance, research on nitrous oxide (N2O) emission from aquaculture highlights the environmental implications of nitrogen-containing compounds and the need for sustainable practices (Hu et al., 2012).

Material Science and Engineering

In material science, brominated and nitrogen-containing compounds are explored for their properties and applications in creating new materials. For example, phosphonic acid preparations and applications cover a wide range of fields including chemistry, biology, and physics, indicating the versatility of these compounds in developing new materials and technologies (Sevrain et al., 2017).

properties

IUPAC Name

2-(2-bromophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNKQJJETBWDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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